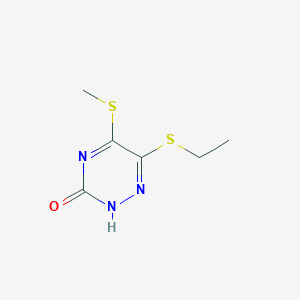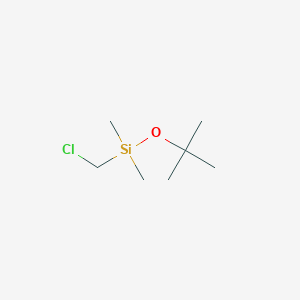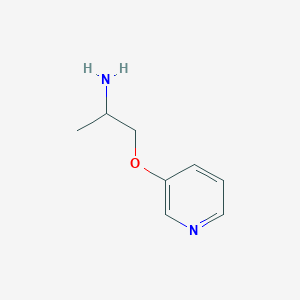
4-Di(imidazol-1-yl)phosphoryloxy-1-hydroxy-2,2,6,6-tetramethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Di(imidazol-1-yl)phosphoryloxy-1-hydroxy-2,2,6,6-tetramethylpiperidine is a complex organic compound that features a unique combination of functional groups, including imidazole, phosphoryloxy, and tetramethylpiperidine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Di(imidazol-1-yl)phosphoryloxy-1-hydroxy-2,2,6,6-tetramethylpiperidine typically involves multiple steps, starting with the preparation of the tetramethylpiperidine core. One common method involves the conjugate addition of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction . The imidazole moiety can be introduced through a cyclization reaction involving amido-nitriles . The final step involves the phosphorylation of the hydroxyl group with a phosphorylating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the conjugate addition and reduction steps, as well as the use of automated systems for the cyclization and phosphorylation reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4-Di(imidazol-1-yl)phosphoryloxy-1-hydroxy-2,2,6,6-tetramethylpiperidine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as oxone.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline ring.
Substitution: The phosphoryloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxone is a common oxidizing agent used for the oxidation of hydroxyl groups.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can be used for the reduction of the imidazole ring.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions involving the phosphoryloxy group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of substituted phosphoryloxy derivatives.
Wissenschaftliche Forschungsanwendungen
4-Di(imidazol-1-yl)phosphoryloxy-1-hydroxy-2,2,6,6-tetramethylpiperidine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Investigated for its potential as an antiviral and antibacterial agent.
Industry: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Di(imidazol-1-yl)phosphoryloxy-1-hydroxy-2,2,6,6-tetramethylpiperidine involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The phosphoryloxy group can participate in phosphorylation reactions, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered base used in various organic synthesis reactions.
1-Hydroxy-2,2,6,6-tetramethylpiperidine: A hydroxylamine derivative used as a mild base.
Imidazole: A heterocyclic compound with broad applications in pharmaceuticals and agrochemicals.
Uniqueness
4-Di(imidazol-1-yl)phosphoryloxy-1-hydroxy-2,2,6,6-tetramethylpiperidine is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets
Eigenschaften
CAS-Nummer |
53158-95-5 |
|---|---|
Molekularformel |
C15H24N5O3P |
Molekulargewicht |
353.36 g/mol |
IUPAC-Name |
4-di(imidazol-1-yl)phosphoryloxy-1-hydroxy-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C15H24N5O3P/c1-14(2)9-13(10-15(3,4)20(14)21)23-24(22,18-7-5-16-11-18)19-8-6-17-12-19/h5-8,11-13,21H,9-10H2,1-4H3 |
InChI-Schlüssel |
OZBAXJAMNWVMGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1O)(C)C)OP(=O)(N2C=CN=C2)N3C=CN=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3H-Pyrido[3,4-b]indol-3-one, 2,9-dihydro-1-methyl-](/img/structure/B14000132.png)




![2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14000161.png)




![4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B14000172.png)


